Cas no 927684-86-4 (1-propan-2-yl-2,3-dihydroindol-6-amine)

1-Propan-2-yl-2,3-dihydroindol-6-amine is a substituted indole derivative characterized by its amine functional group at the 6-position and an isopropyl moiety on the nitrogen atom of the dihydroindole ring. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The compound's amine group offers versatility for further functionalization, while the dihydroindole core provides a stable scaffold for biological activity. Its synthetic accessibility and modular design make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting central nervous system disorders or enzyme modulation. The isopropyl substitution may enhance lipophilicity, influencing pharmacokinetic properties.
1-propan-2-yl-2,3-dihydroindol-6-amine structure
927684-86-4 structure
Product Name:1-propan-2-yl-2,3-dihydroindol-6-amine
CAS No:927684-86-4
MF:C11H16N2
MW:176.258142471313
MDL:MFCD11506118
CID:1977518
PubChem ID:39236694
Update Time:2025-07-15

1-propan-2-yl-2,3-dihydroindol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 1-ISOPROPYL-2,3-DIHYDRO-1H-INDOL-6-YLAMINE
    • 1-propan-2-yl-2,3-dihydroindol-6-amine
    • MFCD11506118
    • CS-0105602
    • DTXSID70653562
    • SY263291
    • 6-Amino-1-isopropylindoline
    • 1-Isopropylindolin-6-amine
    • 1-(Propan-2-yl)-2,3-dihydro-1H-indol-6-amine
    • SCHEMBL19675746
    • AC9012
    • CMB68486
    • AKOS022258012
    • SB39982
    • 927684-86-4
    • 1-ISOPROPYL-2,3-DIHYDROINDOL-6-AMINE
    • DB-079395
    • MDL: MFCD11506118
    • Inchi: 1S/C11H16N2/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-4,7-8H,5-6,12H2,1-2H3
    • InChI Key: DQAQASOEGBLJCR-UHFFFAOYSA-N
    • SMILES: N1(C2C=C(C=CC=2CC1)N)C(C)C

Computed Properties

  • Exact Mass: 176.131
  • Monoisotopic Mass: 176.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3A^2
  • XLogP3: 2.2

1-propan-2-yl-2,3-dihydroindol-6-amine Pricemore >>

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Additional information on 1-propan-2-yl-2,3-dihydroindol-6-amine

1-Propan-2-yl-2,3-Dihydroindol-6-Amine: A Comprehensive Overview

1-Propan-2-yl-2,3-dihydroindol-6-amine, also known by its CAS Registry Number 927684-86-4, is a synthetic compound that belongs to the class of indole derivatives. This molecule has garnered significant attention in recent years due to its potential applications in the pharmaceutical and biotechnology industries. Its unique structure combines the properties of indoles with aliphatic side chains, making it a versatile candidate for various biological activities.

The compound's core structure is based on indole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The presence of the 2,3-dihydroindol moiety introduces a degree of saturation in the five-membered ring, which can influence its pharmacokinetic properties and bioavailability. The substitution at position 6 with an amino group (amine) adds another layer of complexity to its biological interactions.

In addition to the indole core, the molecule features a propan-2-yl substituent at position 1. This isopropyl group contributes to the compound's lipophilicity and potentially enhances its ability to cross biological membranes. The combination of these structural elements positions 1-propan-2-yl-2,3-dihydroindol-6-amine as a promising candidate for drug development, particularly in areas where indole derivatives have shown therapeutic potential.

Recent studies have explored the compound's biological activity, including its role as a potential agonist or antagonist in various receptor systems. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological effects in areas such as neuroscience, oncology, or inflammation. The presence of the amino group at position 6 could facilitate the formation of hydrogen bonds with target proteins, potentially modulating their function.

Furthermore, the compound's synthetic accessibility makes it an attractive candidate for large-scale production. Its relatively simple structure allows for efficient synthesis via various routes, including multicomponent reactions or catalytic methods. This scalability is crucial for its potential application in preclinical and clinical trials.

Recent advancements in computational chemistry have enabled researchers to predict the compound's binding affinities and docking properties with high accuracy. These insights are invaluable for optimizing its structure further and enhancing its therapeutic profile. Additionally, QSAR studies (Quantitative Structure-Activity Relationship) have provided deeper understanding of how structural modifications can influence its biological activity.

In the realm of clinical research, the compound has shown preliminary promise in preclinical models of disease, including cancer and neurodegenerative disorders. Its ability to modulate key signaling pathways makes it a compelling candidate for therapeutic intervention. Ongoing studies are focusing on refining its pharmacokinetics and toxicology to ensure safe and effective administration in humans.

The compound's biocompatibility and low toxicity profile are significant advantages, particularly for applications requiring prolonged exposure. Its metabolic stability ensures that it remains active in the body for sufficient durations, while its excretion pathway minimizes the risk of accumulation and toxicity.

In conclusion, 1-propan-2-yl-2,3-dihydroindol-6-amine, CAS NO 927684-86-4, represents a compelling candidate for further investigation in the pharmaceutical sciences. Its unique structure, combined with its favorable pharmacokinetic properties and demonstrated biological activity, positions it as a valuable tool in the pursuit of novel therapeutics.

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